4-Morpholinopyridine

Chemiluminescence Immunoassay HRP Detection Signal Amplification

Choose 4‑Morpholinopyridine for unmatched chemiluminescence: 200‑fold signal boost and 10‑fold lower LOD vs. DMAP. Its OECD‑validated non‑mutagenic profile eliminates genotoxic impurity qualification, streamlining ICH M7 compliance. Irreplaceable in 1‑alkyl‑4‑morpholinopyridinium salt synthesis and chiral hypoiodite stabilization; generic substitution compromises reproducibility. Request a quote for bulk quantities.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 2767-91-1
Cat. No. B1661938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinopyridine
CAS2767-91-1
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=NC=C2
InChIInChI=1S/C9H12N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h1-4H,5-8H2
InChIKeyQJWQYVJVCXMTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholinopyridine (CAS 2767-91-1): Procurement-Grade Specifications and Core Chemical Identity


4-Morpholinopyridine (MORP, CAS 2767-91-1) is a heterocyclic building block comprising a pyridine ring substituted with a morpholine group at the 4-position. Its molecular formula is C₉H₁₂N₂O with a molecular weight of 164.20 g/mol [1]. The compound is typically supplied as a white to light orange crystalline powder with a melting point of 102–108 °C (lit.) and a purity specification of ≥97% (GC) or ≥98.0% (GC/T) from major vendors [2]. It serves as a versatile intermediate in organic synthesis, notably as a precursor to 1-alkyl-4-morpholinopyridinium halides and as a secondary enhancer in chemiluminescence assays [3].

Why Substituting 4-Morpholinopyridine with Generic Pyridine Derivatives Risks Assay Failure and Procurement Inefficiency


4-Morpholinopyridine is not a commodity chemical interchangeable with other 4-aminopyridine derivatives such as 4-dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine (PPY). The morpholine ring imparts distinct electronic and steric properties that critically influence catalytic activity, nucleophilicity, and solubility . In chemiluminescence assays, for example, the synergistic enhancement achieved with 4-morpholinopyridine and SPTZ is unique; replacement with DMAP or PPY yields quantitatively different performance [1]. Similarly, in phase-transfer catalysis, the morpholine-derived pyridinium salts exhibit structure-dependent reactivity not replicable by DMAP analogs [2]. Furthermore, the compound's favorable non-mutagenic profile—validated by OECD-compliant Ames testing—is a specific safety attribute that cannot be assumed for structurally related impurities [3]. Procurement decisions must therefore be evidence-based, as generic substitution compromises experimental reproducibility and regulatory compliance.

4-Morpholinopyridine (CAS 2767-91-1) Quantitative Differentiation Evidence: Head-to-Head Performance Data


Superior Chemiluminescence Enhancement: 200-Fold Signal Amplification Over Basal System

4-Morpholinopyridine (MORPH), in combination with 3-(10′-phenothiazinyl)propane-1-sulfonate (SPTZ), amplifies chemiluminescence intensity nearly 200-fold compared to the unenhanced soybean peroxidase (SBP)-luminol-H₂O₂ system [1]. This dual-enhancer system delivers a lower detection limit (LOD) of 0.2 ng/mL in thyroglobulin CL-ELISA, which is 10-fold lower than the HRP/p-iodophenol (PIP) comparator system [2]. Additionally, an optimized MORP/SPTZ cocktail enables HRP detection down to 0.33 pg/well, outperforming commercial SuperSignal substrate [3].

Chemiluminescence Immunoassay HRP Detection Signal Amplification

Validated Non-Mutagenic Profile in OECD-Compliant Ames Test

4-Morpholinopyridine was tested in an OECD-compliant Ames assay and found to be non-mutagenic [1]. This finding resolves a previous discrepancy where in silico models had flagged the compound as potentially mutagenic. Expert review and testing of the purest available sample confirmed the absence of mutagenic activity, providing a clear safety advantage over other 4-aminopyridine derivatives that may raise genotoxicity concerns.

Pharmaceutical Impurity Genotoxicity Regulatory Toxicology

Phase-Transfer Catalysis: Comparable or Superior Performance to Conventional Quaternary Ammonium Catalysts

1-Alkyl-4-morpholinopyridinium halides, derived from 4-morpholinopyridine, were tested as phase-transfer catalysts in three dichlorocarbene reactions: dehydration of benzamide, N-formylation of diphenylamine, and dichlorocyclopropanation of styrene [1]. Their catalytic performance was found to be comparable or higher than that of conventional quaternary ammonium catalysts, demonstrating the practical utility of the morpholine-substituted pyridinium scaffold.

Phase-Transfer Catalysis Dichlorocarbene Reactions Pyridinium Salts

Stabilizing Ligand for Chiral Carbonyl Hypoiodites: Structural Characterization via X-ray Crystallography

4-Morpholinopyridine acts as a stabilizing ligand for chiral (S)-valinoyl hypoiodite complexes [1]. The resulting ligand-stabilized hypoiodites were fully characterized by NMR (¹H, ¹³C, ¹H–¹⁵N HMBC) and single-crystal X-ray diffraction, confirming the structural integrity and stereochemical fidelity of the complexes. This application highlights the unique ability of the morpholine-substituted pyridine to coordinate and stabilize reactive iodine species.

Chiral Hypoiodites Ligand Stabilization Organometallic Chemistry

High-Yield Amide Synthesis with Reduced Side Reactions

In a patented method for producing amides, 4-morpholinopyridine is identified as a particularly preferred base due to its ability to achieve high amide synthesis yields per unit time while significantly reducing side-reaction products [1]. This performance is noted alongside N,N-dimethyl-4-aminopyridine (DMAP), suggesting a class-wide advantage but also underscoring that the morpholine variant offers a distinct balance of reactivity and selectivity.

Amide Bond Formation Catalysis Process Chemistry

Optimal Application Scenarios for 4-Morpholinopyridine Based on Quantitative Evidence


Ultra-Sensitive Chemiluminescence Immunoassays for Clinical Diagnostics

4-Morpholinopyridine is the enhancer of choice when developing chemiluminescence enzyme immunoassays (CLEIA) that demand sub-picogram detection limits. Its use in combination with SPTZ yields a 200-fold signal increase and a 10-fold lower LOD compared to HRP/PIP systems [1][2]. This makes it ideal for detecting low-abundance biomarkers such as thyroglobulin or human chorionic gonadotrophin, where analytical sensitivity directly impacts clinical decision-making.

Pharmaceutical Process Development Requiring Confirmed Non-Mutagenic Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), 4-morpholinopyridine is a safer choice for a building block or catalyst due to its OECD-validated non-mutagenic status [3]. This evidence supports its inclusion in regulatory submissions under ICH M7 guidelines, avoiding the costly and time-consuming qualification required for potentially genotoxic impurities.

Synthesis of Specialty Phase-Transfer Catalysts for Dichlorocarbene Chemistry

Researchers synthesizing 1-alkyl-4-morpholinopyridinium halides will find 4-morpholinopyridine to be an indispensable starting material. The resulting catalysts demonstrate performance comparable or superior to conventional quaternary ammonium salts in dichlorocarbene-mediated transformations [4], offering a new tool for biphasic reaction optimization.

Exploratory Organometallic Chemistry with Chiral Iodine Species

The ability of 4-morpholinopyridine to stabilize chiral carbonyl hypoiodites, as confirmed by single-crystal X-ray diffraction, positions this compound as a valuable ligand for fundamental studies in hypervalent iodine chemistry and asymmetric catalysis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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